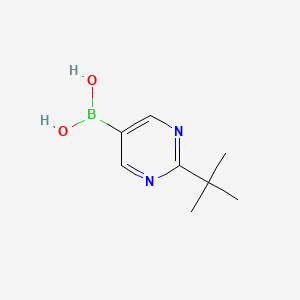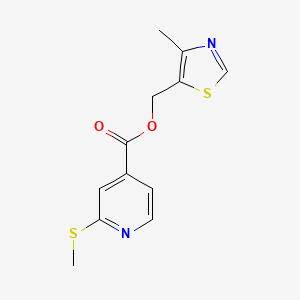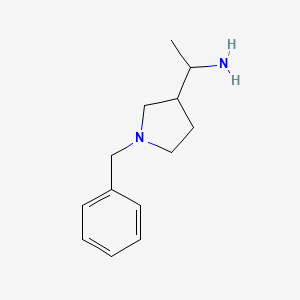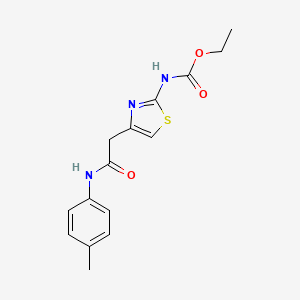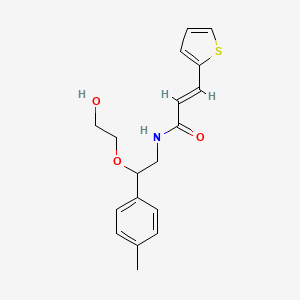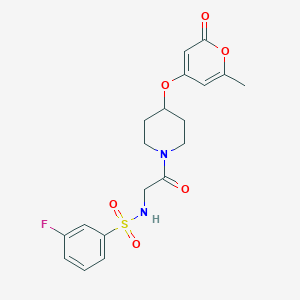
3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound with diverse applications in chemistry and biology. It boasts a unique structure that combines a sulfonamide group with a pyran ring, linked via a piperidine moiety, making it an intriguing subject for scientific research and industrial application.
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the fluorination of N-(2-oxoethyl)benzenesulfonamide using a fluorinating agent like sulfur tetrafluoride under controlled temperature and pressure conditions to introduce the fluoro substituent.
Step 2: : This intermediate undergoes a nucleophilic substitution reaction with 4-(6-methyl-2-oxo-2H-pyran-4-yloxy)piperidine, involving the formation of the piperidine ring through a cyclization reaction.
Step 3: : Finally, the 2-oxoethyl group is introduced via an aldol condensation reaction between the intermediate and acetyl chloride, yielding the target compound.
Industrial Production Methods
Large-scale production employs a multi-step continuous flow process, optimizing reaction conditions (such as temperature and pressure) and using efficient catalysts to ensure high yield and purity. Reactor design and solvent management are critical to minimizing waste and energy consumption.
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the pyran ring using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the sulfonamide group can be achieved using reagents like lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions can occur at the fluoro position with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Acidic or basic catalysts for aldol condensations and nucleophilic substitutions.
Major Products
Oxidation typically yields ring-opened carboxylic acids.
Reduction results in the formation of amines or alcohols.
Substitution leads to the creation of various functionalized derivatives.
In Chemistry
Utilized as a building block in the synthesis of more complex organic molecules.
Acts as a catalyst in certain organic reactions due to its unique electronic properties.
In Biology and Medicine
Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Explored for its antiviral and antibacterial properties.
In Industry
Used in the manufacturing of specialty chemicals and pharmaceuticals.
Serves as an intermediate in the production of agrochemicals.
作用机制
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: : The sulfonamide group mimics the structure of para-aminobenzoic acid, competitively inhibiting enzymes involved in folate synthesis.
Molecular Targets: : Targets include bacterial dihydropteroate synthase and certain viral enzymes, disrupting their normal function.
Pathways: : Engages in oxidative stress pathways, leading to the generation of reactive oxygen species that damage cellular components.
Comparison
Compared to N-(2-oxoethyl)benzenesulfonamide, the fluorine substitution and pyran ring provide enhanced biological activity and stability.
Unlike 4-aminobenzoic acid derivatives, the compound's structure offers more selective enzyme inhibition.
Similar Compounds
N-(2-oxoethyl)benzenesulfonamide.
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine.
3-fluorobenzenesulfonamide.
This compound’s distinctiveness lies in its combined structural features and versatile applications across various scientific and industrial fields.
属性
IUPAC Name |
3-fluoro-N-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O6S/c1-13-9-16(11-19(24)27-13)28-15-5-7-22(8-6-15)18(23)12-21-29(25,26)17-4-2-3-14(20)10-17/h2-4,9-11,15,21H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMADRNFOFSERGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)
![N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide](/img/structure/B2917697.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2917698.png)
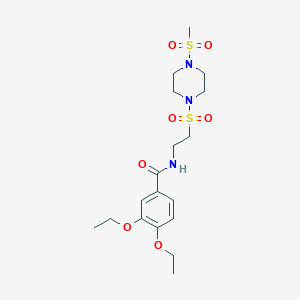
![5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2917701.png)
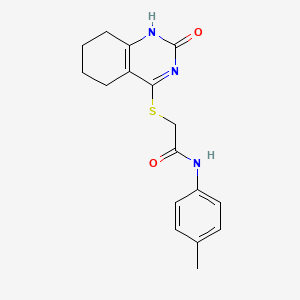
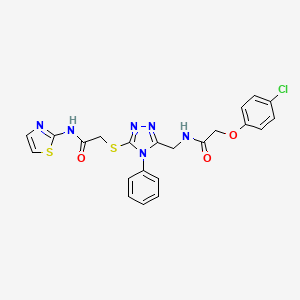
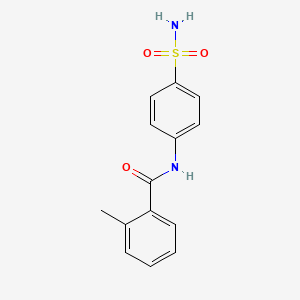
![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)
